molecular formula C24H20ClN5O2S B11683809 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide

Cat. No.: B11683809
M. Wt: 478.0 g/mol
InChI Key: JMVQLCSYDQIKNI-WGOQTCKBSA-N
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Description

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, a chlorophenyl group, and a hydroxyphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide typically involves multiple steps, starting with the formation of the triazole ring. The process includes:

    Formation of the Triazole Ring: This is achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Chlorophenyl and Phenyl Groups: These groups are introduced via substitution reactions, often using chlorinated aromatic compounds and phenyl derivatives.

    Sulfanyl Group Addition: The sulfanyl group is added through a thiolation reaction, typically using thiol reagents under controlled conditions.

    Final Condensation: The final step involves the condensation of the intermediate product with 2-hydroxyphenyl ethylidene acetohydrazide under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl groups, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential as an enzyme inhibitor or receptor modulator is explored. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

The compound’s pharmacological properties are investigated for potential therapeutic applications. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a subject of interest in medicinal chemistry.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring and aromatic groups allow it to bind to enzymes or receptors, modulating their activity. The compound may inhibit enzyme function by binding to the active site or alter receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide
  • 2-[(4-chlorophenyl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide

Uniqueness

Compared to similar compounds, 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide stands out due to its unique combination of functional groups. The presence of the triazole ring, chlorophenyl group, and hydroxyphenyl group provides a distinct set of chemical and biological properties, making it a versatile and valuable compound for various applications.

Properties

Molecular Formula

C24H20ClN5O2S

Molecular Weight

478.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C24H20ClN5O2S/c1-16(20-9-5-6-10-21(20)31)26-27-22(32)15-33-24-29-28-23(17-7-3-2-4-8-17)30(24)19-13-11-18(25)12-14-19/h2-14,31H,15H2,1H3,(H,27,32)/b26-16+

InChI Key

JMVQLCSYDQIKNI-WGOQTCKBSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)/C4=CC=CC=C4O

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4O

Origin of Product

United States

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